molecular formula C10H9FO3 B11900614 (R)-6-Fluorochroman-3-carboxylic acid CAS No. 1229078-57-2

(R)-6-Fluorochroman-3-carboxylic acid

Cat. No.: B11900614
CAS No.: 1229078-57-2
M. Wt: 196.17 g/mol
InChI Key: POJZDZQAEYSLOK-SSDOTTSWSA-N
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Description

®-6-Fluorochroman-3-carboxylic acid is a fluorinated derivative of chroman, a bicyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylic acid group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluorochroman-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorochroman.

    Oxidation: The chroman ring is oxidized to introduce the carboxylic acid group at the 3-position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.

Industrial Production Methods

Industrial production of ®-6-Fluorochroman-3-carboxylic acid may involve more efficient and scalable methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts to directly synthesize the ®-enantiomer.

    Biocatalysis: Employing enzymes to achieve enantioselective synthesis, which can be more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include:

    Oxidation: Fluorinated chroman derivatives with additional oxygen-containing functional groups.

    Reduction: Fluorinated alcohols or aldehydes.

    Substitution: Fluorinated chroman derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

®-6-Fluorochroman-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-Fluorochroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorochroman: The parent compound without the carboxylic acid group.

    Chromone Derivatives: Compounds with similar bicyclic structures but different substituents.

    Fluorinated Carboxylic Acids: Other carboxylic acids with fluorine atoms in their structure.

Uniqueness

®-6-Fluorochroman-3-carboxylic acid is unique due to the combination of its fluorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1229078-57-2

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(3R)-6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1

InChI Key

POJZDZQAEYSLOK-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2)F)C(=O)O

Canonical SMILES

C1C(COC2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

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